1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid
Description
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid is a bicyclic carboxylic acid derivative featuring a cyclopentane ring substituted with a 4-bromo-2-fluorophenyl group and a carboxylic acid moiety. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the bromo and fluoro substituents, which enhance metabolic stability and influence binding interactions in biological systems. Synthetic routes for analogous compounds often involve coupling halogenated aryl groups to cyclic carboxylic acid precursors, as seen in Reference Examples 87 and 88 of EP 4 374 877 A2 .
Properties
Molecular Formula |
C12H12BrFO2 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12BrFO2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
UWMGNSJQJWKBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Nitrile Precursors
A widely reported method involves the hydrolysis of 1-(4-bromo-2-fluorophenyl)cyclopentanecarbonitrile under acidic conditions. In a representative procedure, the nitrile precursor is treated with concentrated sulfuric acid in water at 120°C for 18 hours, achieving a 95% yield of the target carboxylic acid . The reaction proceeds via intermediate imidate formation, followed by nucleophilic attack of water and subsequent proton transfer (Figure 1).
Key Advantages :
-
High yield under straightforward conditions.
-
Scalable with minimal byproducts.
Limitations :
-
Requires stringent temperature control to avoid decarboxylation.
-
The nitrile precursor must be synthesized separately, often via cyanoalkylation of 4-bromo-2-fluorophenyl Grignard reagents.
Cyclopentane Ring Formation via Malonate Alkylation
Diethyl malonate-based cyclization offers an alternative route. Adapted from cyclopentanecarboxylic acid synthesis , this method involves:
-
Alkylation of diethyl malonate with 1,4-dibromobutane in the presence of sodium ethoxide.
-
Introduction of the 4-bromo-2-fluorophenyl group via nucleophilic aromatic substitution.
-
Hydrolysis and decarboxylation under basic conditions.
Reaction Conditions :
Mechanistic Insight :
The malonate enolate attacks 1,4-dibromobutane, forming a cyclopentane ring. Subsequent functionalization with 4-bromo-2-fluorophenyl iodide via Ullmann coupling introduces the aromatic moiety .
Carboxylic Acid Functionalization via Ester Intermediates
Ester derivatives serve as versatile intermediates. For example, ethyl 4-bromo-2-fluorobenzoate can undergo coupling with cyclopentane precursors. A two-step protocol is employed:
Step 1 : Esterification of 4-bromo-2-fluorobenzoic acid using EDCI/DMAP in dichloromethane (90% yield) .
Step 2 : Pd-catalyzed cross-coupling of the ester with cyclopentane boronic acid, followed by saponification.
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (10:1) |
| Yield (Overall) | 65–70% |
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Reagents |
|---|---|---|---|
| Nitrile Hydrolysis | 95 | 120 | H₂SO₄, H₂O |
| Malonate Alkylation | 80 | 70–80 | NaOEt, 1,4-dibromobutane |
| Ester Coupling | 70 | 110 | Pd(PPh₃)₄, K₂CO₃ |
Critical Observations :
-
Nitrile hydrolysis offers the highest yield but requires specialized precursors.
-
Malonate-based routes are modular but involve multi-step sequences.
-
Transition metal catalysis enables regioselective coupling but increases cost.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions . These interactions can influence the compound’s reactivity and binding affinity with various biological targets.
Comparison with Similar Compounds
Key Observations:
Ring Size Effects: The cyclopropane analog (C₁₀H₈BrFO₂) exhibits a lower molecular weight (259.07) and a strained three-membered ring, which may confer higher reactivity compared to the five-membered cyclopentane derivative .
Halogen Substitution :
- Replacing bromo and fluoro with a chloro group (as in 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid) reduces molecular weight (224.45 vs. ~287.9) and alters electronic properties, as chlorine is less electronegative than fluorine and bromine .
- The bromo-fluoro combination in the target compound enhances electron-withdrawing effects, which may improve binding affinity in drug-receptor interactions .
Functional Group Variations :
- The absence of halogens in 1-Phenylcyclopentanecarboxylic acid (C₁₂H₁₄O₂) results in a significantly lower molecular weight (190.24) and reduced polarity, impacting solubility and bioavailability .
Biological Activity
1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid is a compound characterized by its unique structural features, including a cyclopentane ring and halogenated phenyl substituents. These features are believed to enhance its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant case studies.
- Molecular Formula : CHBrF O
- Molecular Weight : 287.12 g/mol
- CAS Number : 1518906-23-4
The presence of bromine and fluorine atoms can significantly influence the compound's lipophilicity and reactivity, which are critical factors in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents can facilitate:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways.
Biological Activity Data Table
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of various derivatives of cyclopentanecarboxylic acids, including this compound. The results indicated that this compound exhibited potent activity against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Potential :
In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential role as an anticancer agent. -
Neuroprotective Effects :
Research on neurodegenerative diseases showed that this compound could protect neuronal cells from oxidative damage. This was attributed to its ability to modulate reactive oxygen species (ROS) levels within the cells, indicating a possible therapeutic application in neuroprotection.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves halogenation of fluorobenzene derivatives followed by cyclopentane ring formation via cyclization. For example, bromination of 2-fluorobenzene using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) ensures regioselectivity. Subsequent cyclization employs Friedel-Crafts alkylation or transition metal-catalyzed coupling. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) critically affect yield and purity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is used for purification .
Q. How do the bromine and fluorine substituents influence the compound’s electronic and steric properties?
- Methodology : Bromine introduces steric bulk and electron-withdrawing effects via σ-hole interactions, while fluorine’s electronegativity polarizes the aromatic ring. Computational tools like Gaussian (DFT calculations) can quantify charge distribution. Experimentally, Hammett constants (σₚ values: Br = +0.23, F = +0.06) predict substituent effects on reaction rates. X-ray crystallography or NMR (¹H/¹³C) reveals torsional angles and ring strain .
Q. What analytical techniques are recommended for structural validation?
- Methodology :
- NMR : ¹³C NMR distinguishes cyclopentane carbons (δ 25–35 ppm) and aromatic carbons (δ 110–130 ppm). Fluorine-19 NMR detects deshielding effects (δ -110 to -120 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 301.1). NIST databases provide reference fragmentation patterns .
- X-ray Diffraction : Resolves halogen bonding and dihedral angles between the cyclopentane and aryl ring .
Q. How can researchers optimize purification to achieve >95% purity?
- Methodology : Use gradient elution in HPLC (C18 column, acetonitrile/water with 0.1% TFA) to separate halogenated byproducts. Recrystallization from ethanol/water mixtures improves crystallinity. Purity is validated via melting point analysis (reported range: 160–164°C) and TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How do computational models predict the compound’s binding affinity for enzyme targets (e.g., COX-2 or kinases)?
- Methodology : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) using crystal structures from the PDB (e.g., 5KIR for COX-2). Halogen bonding with backbone carbonyls (e.g., Br···O=C interactions) enhances binding. Free energy perturbation (FEP) calculations quantify ΔG values, while QSAR models relate substituent effects to IC₅₀ .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?
- Methodology : Cross-validate NMR chemical shifts using DFT-based tools (e.g., ACD/Labs or ChemDraw). Adjust computational parameters (solvent model, basis set) to match experimental conditions. For mass spectra discrepancies, compare isotopic patterns (e.g., ⁷⁹Br/⁸¹Br ratio) with theoretical simulations .
Q. How can the compound’s reactivity be modulated for selective functionalization?
- Methodology : Protect the carboxylic acid group with tert-butyl esters to prevent side reactions. Use Pd-catalyzed coupling (Suzuki or Buchwald-Hartwig) for aryl modifications. Fluorine’s ortho-directing effect facilitates regioselective C–H activation .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate).
- Cellular Uptake : LC-MS quantification in cell lysates after incubation (24–48 hours).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
